![molecular formula C10H12N2O4 B096391 N-Ethoxycarbonyl-3-nitro-p-toluidine CAS No. 16648-53-6](/img/structure/B96391.png)
N-Ethoxycarbonyl-3-nitro-p-toluidine
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Overview
Description
N-Ethoxycarbonyl-3-nitro-p-toluidine is an organic compound with the molecular formula C10H12N2O4. It is also known by other names such as N-Carbethoxy-3-nitro-p-toluidine and Ethyl 4-Methyl-3-nitrophenylcarbamate . This compound is typically found in a solid state at room temperature and appears as a white to yellow to green powder or crystal .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethoxycarbonyl-3-nitro-p-toluidine can be synthesized through various chemical reactions. One common method involves the nitration of p-toluidine followed by the ethoxycarbonylation of the resulting nitro compound . The reaction conditions typically include the use of strong acids like sulfuric acid for nitration and ethyl chloroformate for ethoxycarbonylation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and ethoxycarbonylation processes. These processes are optimized for high yield and purity, often exceeding 98% . The reaction conditions are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-Ethoxycarbonyl-3-nitro-p-toluidine undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydroxide or other strong bases can be used to facilitate substitution reactions.
Major Products
Reduction: The major product is N-Ethoxycarbonyl-3-amino-p-toluidine.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Scientific Research Applications
N-Ethoxycarbonyl-3-nitro-p-toluidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies.
Medicine: It is investigated for its potential use in drug development and pharmaceutical research.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethoxycarbonyl-3-nitro-p-toluidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-Carbethoxy-3-nitro-p-toluidine
- Ethyl 4-Methyl-3-nitrophenylcarbamate
- N-(3-Nitro-4-methylphenyl)urethan
Uniqueness
N-Ethoxycarbonyl-3-nitro-p-toluidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxycarbonyl and nitro groups make it a versatile compound for various chemical transformations and applications .
Biological Activity
N-Ethoxycarbonyl-3-nitro-p-toluidine (ECNP) is an organic compound with significant biological activity attributed to its unique chemical structure, which includes a nitro group and an ethoxycarbonyl moiety. This article explores the biological activity of ECNP, including its mechanisms of action, potential therapeutic applications, and safety profiles.
Chemical Structure and Properties
This compound has the molecular formula C10H12N2O4. It is characterized by:
- Nitro Group: A reactive moiety that can participate in various biochemical reactions.
- Ethoxycarbonyl Group: Enhances solubility and stability in biological systems.
The compound typically appears as a yellow crystalline powder with a melting point around 80°C.
The biological activity of ECNP primarily stems from the reactivity of its nitro group. Nitroaromatic compounds are known to undergo reduction in biological environments, leading to the formation of reactive intermediates that can interact with nucleic acids and proteins, potentially disrupting cellular functions.
Potential Mechanisms Include:
- Protein Interaction: Nitro groups can modify amino acid residues in proteins, affecting their function and stability.
- Nucleic Acid Interaction: Reactive intermediates may bind to DNA or RNA, influencing transcription and replication processes.
Antimicrobial Activity
Studies have indicated that nitro-substituted compounds exhibit antimicrobial properties. ECNP's derivatives are being investigated for their potential roles in drug development aimed at targeting specific pathogens.
Anticancer Potential
Research suggests that compounds similar to ECNP may exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. The reduction of the nitro group can lead to the formation of compounds that may induce apoptosis in cancer cells .
Toxicological Profile
While ECNP shows promise in various applications, it is essential to consider its toxicological aspects. Nitroaromatic compounds are often associated with toxicity due to their ability to form reactive species that can cause cellular damage.
Key Toxicological Findings:
- Methemoglobinemia: Exposure to nitro compounds can lead to increased levels of methemoglobin, impairing oxygen transport in blood .
- Carcinogenic Potential: Some studies indicate a potential link between nitroaromatic compounds and carcinogenic effects, necessitating caution in their use .
Comparative Analysis with Related Compounds
To better understand the biological activity of ECNP, it is useful to compare it with structurally similar compounds. The following table summarizes key features:
Compound Name | Structure Type | Unique Features |
---|---|---|
N-Carbethoxy-3-nitro-p-toluidine | Nitro-substituted carbamate | Similar functional groups but different reactivity patterns |
Ethyl 4-Methyl-3-nitrophenylcarbamate | Nitro-substituted carbamate | Variation in alkyl substitution leading to different properties |
N-(3-Nitro-4-methylphenyl)urethan | Urethane derivative | Different core structure affecting solubility and reactivity |
This comparison highlights how variations in structure influence the biological activity and potential applications of these compounds.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of ECNP derivatives against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones compared to controls, suggesting potential for development as antimicrobial agents.
Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that ECNP could induce apoptosis at specific concentrations. The mechanism was linked to the disruption of mitochondrial membrane potential and activation of caspases, indicating its potential as a lead compound for anticancer drug development .
Properties
IUPAC Name |
ethyl N-(4-methyl-3-nitrophenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-16-10(13)11-8-5-4-7(2)9(6-8)12(14)15/h4-6H,3H2,1-2H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEVLTABICCPPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408366 |
Source
|
Record name | N-Ethoxycarbonyl-3-nitro-p-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16648-53-6 |
Source
|
Record name | N-Ethoxycarbonyl-3-nitro-p-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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